molecular formula C6H5ClN2O2 B12980406 2-(4-Chloropyrimidin-2-yl)acetic acid

2-(4-Chloropyrimidin-2-yl)acetic acid

Cat. No.: B12980406
M. Wt: 172.57 g/mol
InChI Key: RICRBVVKHRPHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloropyrimidin-2-yl)acetic acid is a pyrimidine derivative characterized by a chlorine substituent at the 4-position of the pyrimidine ring and an acetic acid group at the 2-position. Its molecular formula is C₆H₅ClN₂O₂ (molecular weight: 172.57 g/mol). Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological relevance. This compound serves as a key intermediate in synthesizing pharmaceuticals and coordination polymers, though specific applications are often dictated by its substituents and physicochemical properties .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(4-chloropyrimidin-2-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11)

InChI Key

RICRBVVKHRPHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyrimidin-2-yl)acetic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of an acetic acid moiety. One common method involves the reaction of 4-chloropyrimidine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Chloropyrimidin-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and anti-inflammatory properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.

    Materials Science: It is employed in the development of novel materials with specific electronic, optical, or mechanical properties.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-(4-Chloropyrimidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, thereby modulating its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
This compound C₆H₅ClN₂O₂ 172.57 Chlorine at 4-position; acetic acid at 2-position
2-((4-Chloropyrimidin-2-yl)amino)acetic acid C₆H₆ClN₃O₂ 187.58 Amino linker between pyrimidine and acetic acid
2-(4-Chloro-6-methylpyrimidin-2-yl)acetic acid C₇H₇ClN₂O₂ 186.60 Methyl group at 6-position
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₁H₁₀N₄O₂S 286.29 Sulfanyl (S) linker; pyridinyl substituent
2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid C₇H₇ClN₂O₂S 218.66 Methylthio group at 2-position
2-[4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl]acetic acid C₁₂H₈ClFN₂O₂ 270.66 Fluorophenyl substituent at 4-position

Key Structural and Functional Differences

Substituent Effects on Reactivity and Acidity The chlorine atom in the parent compound is an electron-withdrawing group, enhancing the acidity of the acetic acid moiety compared to non-halogenated analogues. The sulfanyl group in 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid () introduces a thioether linkage, which may facilitate nucleophilic substitution reactions or metal coordination in polymers. This compound’s synthesis via 2-bromoacetic acid alkylation highlights its utility in generating sulfur-containing derivatives .

Biological and Material Applications Amino-linked derivatives (e.g., 2-((4-Chloropyrimidin-2-yl)amino)acetic acid, ) are common in drug design, as amino groups can participate in hydrogen bonding with biological targets. The absence of detailed biological data in the evidence, however, limits direct comparisons . Fluorophenyl-substituted compounds (e.g., 2-[4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl]acetic acid, ) may exhibit enhanced binding affinity to enzymes or receptors due to fluorine’s electronegativity and small atomic radius, a feature exploited in medicinal chemistry .

Synthetic Accessibility

  • The parent compound and its analogues are synthesized via nucleophilic substitution or alkylation reactions. For example, 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid () is prepared using methylthio intermediates, emphasizing the role of sulfur in diversifying synthetic pathways .

Physicochemical and ADMET Considerations

  • Acidity: The electron-withdrawing chlorine in the parent compound lowers the pKa of the acetic acid group compared to non-halogenated derivatives, influencing ionization under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.